molecular formula C9H10N4O B7778697 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide CAS No. 215942-71-5

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide

Cat. No.: B7778697
CAS No.: 215942-71-5
M. Wt: 190.20 g/mol
InChI Key: HKSKZFRZPZVRCQ-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide: is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a benzotriazole ring attached to an acetamide group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide typically involves the reaction of benzotriazole with an appropriate acetamide precursor. One common method is the reaction of benzotriazole with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Benzotriazole+ChloroacetamideThis compound\text{Benzotriazole} + \text{Chloroacetamide} \rightarrow \text{this compound} Benzotriazole+Chloroacetamide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of hydroxylated or oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide involves its interaction with molecular targets in biological systems. The benzotriazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-bromoaniline
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline

Comparison: N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7(14)10-6-13-9-5-3-2-4-8(9)11-12-13/h2-5H,6H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSKZFRZPZVRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279879
Record name N-(1H-Benzotriazol-1-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215942-71-5
Record name N-(1H-Benzotriazol-1-ylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215942-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Benzotriazol-1-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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